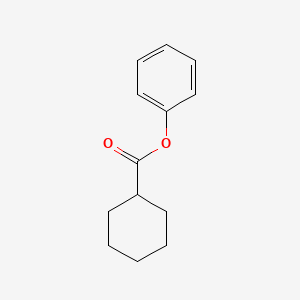
Phenyl cyclohexanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl cyclohexanecarboxylate is a useful research compound. Its molecular formula is C13H16O2 and its molecular weight is 204.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for phenyl cyclohexanecarboxylate derivatives, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The primary synthesis involves acid-catalyzed esterification between cyclohexanecarboxylic acid derivatives and phenols. For example, using sulfuric acid as a catalyst under reflux conditions achieves esterification. Optimization includes adjusting molar ratios (e.g., 1:1.2 acid-to-phenol), solvent selection (e.g., toluene for azeotropic water removal), and reaction time (6–12 hours). Continuous flow reactors can enhance yield and purity in scaled-up syntheses .
Q. How can researchers confirm the structural integrity of this compound derivatives post-synthesis?
- Methodological Answer : Structural validation requires a combination of techniques:
- NMR Spectroscopy : Analyze 1H and 13C NMR spectra to confirm ester linkage and substituent positions (e.g., cyclohexane ring protons at δ 1.2–2.5 ppm and aromatic protons at δ 6.8–7.4 ppm) .
- Mass Spectrometry (GC-MS) : Compare fragmentation patterns with databases to verify molecular weight and functional groups .
- X-ray Crystallography : Resolve stereochemical ambiguities, particularly for substituted derivatives (e.g., trans-4-Nitrophenyl derivatives with β = 102.04° in monoclinic crystals) .
Q. What are the key reactivity profiles of this compound in organic synthesis?
- Methodological Answer : The ester group undergoes hydrolysis (acid/base), reduction (LiAlH4 to cyclohexanemethanol), and nucleophilic substitution. The phenyl ring participates in electrophilic aromatic substitution (e.g., nitration at meta positions). Kinetic studies using UV-Vis spectroscopy or HPLC can track reaction progress .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination or trifluoromethyl groups) alter the biological activity of this compound derivatives?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF3) via Friedel-Crafts acylation or Suzuki coupling. Assess bioactivity using:
- In vitro assays : Measure IC50 values against cancer cell lines (e.g., MCF-7) and compare with parent compounds.
- Molecular Docking : Model interactions with targets like cyclooxygenase-2 (COX-2) to rationalize enhanced selectivity .
- Contradiction Analysis : Discrepancies in cytotoxicity data may arise from assay conditions (e.g., serum concentration). Validate via dose-response curves across multiple cell lines .
Q. What strategies mitigate byproduct formation during electrochemical synthesis of this compound derivatives?
- Methodological Answer : In anodic oxidations, byproducts like cyclohexyl cyclohexanecarboxylate form via radical coupling. Mitigation strategies include:
- Controlled Potentials : Optimize voltage to minimize overoxidation (e.g., 1.2 V vs. Ag/AgCl).
- Additives : Use TEMPO as a radical scavenger to suppress dimerization .
- Analytical Validation : Monitor reaction progress via in situ IR spectroscopy or GC-MS to identify and quantify byproducts .
Q. How can computational chemistry predict the catalytic activity of this compound in asymmetric reactions?
- Methodological Answer : Employ density functional theory (DFT) to model transition states and calculate activation energies. For example:
- Simulate enantioselective acyl transfer reactions using B3LYP/6-31G(d) basis sets.
- Compare computed enantiomeric excess (ee) with experimental HPLC data (e.g., Chiralpak IF column, 72% ee) .
Q. What advanced techniques resolve stereochemical challenges in synthesizing chiral this compound derivatives?
- Methodological Answer : For diastereomer separation:
- Chiral Chromatography : Use cellulose-based columns with hexane/isopropanol gradients.
- Dynamic Kinetic Resolution : Employ organocatalysts (e.g., proline derivatives) to bias stereochemistry during synthesis .
Q. Data Interpretation and Contradiction Analysis
Q. How should researchers address conflicting reports on the antimicrobial efficacy of this compound derivatives?
- Methodological Answer : Standardize testing protocols:
- MIC Assays : Use consistent bacterial strains (e.g., E. coli ATCC 25922) and broth microdilution methods.
- Check for Degradation : Verify compound stability under assay conditions via LC-MS.
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers .
Q. Why do computational models sometimes fail to predict the solubility of this compound derivatives?
- Methodological Answer : Improve predictions by:
- Incorporating solvent effects (e.g., COSMO-RS simulations).
- Validating with experimental Hansen solubility parameters (e.g., δd = 18.1 MPa1/2 for methyl derivatives) .
Q. Methodological Best Practices
Q. What safety protocols are essential when handling reactive this compound intermediates?
- Answer : Use inert atmospheres (N2/Ar) for air-sensitive reactions. For toxic byproducts (e.g., brominated intermediates):
- PPE : Nitrile gloves and fume hoods.
- Waste Management : Neutralize acidic/basic residues before disposal .
特性
CAS番号 |
3954-12-9 |
|---|---|
分子式 |
C13H16O2 |
分子量 |
204.26 g/mol |
IUPAC名 |
phenyl cyclohexanecarboxylate |
InChI |
InChI=1S/C13H16O2/c14-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h2,5-6,9-11H,1,3-4,7-8H2 |
InChIキー |
OPYYWWIJPHKUDZ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(=O)OC2=CC=CC=C2 |
正規SMILES |
C1CCC(CC1)C(=O)OC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















